molecular formula C8H8ClNO3 B2774791 Methyl 5-formylpyridine-2-carboxylate;hydrochloride CAS No. 2567502-54-7

Methyl 5-formylpyridine-2-carboxylate;hydrochloride

Cat. No.: B2774791
CAS No.: 2567502-54-7
M. Wt: 201.61
InChI Key: CLHLDZGEWRIFEJ-UHFFFAOYSA-N
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Description

Methyl 5-formylpyridine-2-carboxylate;hydrochloride is an organic compound with the molecular formula C8H7NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formylpyridine-2-carboxylate;hydrochloride can be synthesized through several methods. One common method involves the reaction of 5-formylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, 5-formylpyridine-2-carboxylic acid and methanol, are mixed in large reactors with a suitable catalyst. The reaction mixture is heated to reflux, and the ester product is continuously removed and purified. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which is then crystallized and dried for use.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formylpyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 5-carboxypyridine-2-carboxylic acid.

    Reduction: Methyl 5-hydroxymethylpyridine-2-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formylpyridine-2-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial catalysts.

Mechanism of Action

The mechanism of action of Methyl 5-formylpyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound’s formyl and ester groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 5-formylpyridine-2-carboxylate;hydrochloride can be compared with other similar compounds such as:

    Methyl 2-fluoropyridine-4-carboxylate: Similar in structure but contains a fluorine atom, which can alter its reactivity and biological activity.

    Methyl 5-hydroxymethylpyridine-2-carboxylate: A reduction product of this compound, differing by the presence of a hydroxymethyl group instead of a formyl group.

    Methyl 5-carboxypyridine-2-carboxylate: An oxidation product, containing a carboxylic acid group instead of a formyl group.

These compounds share a pyridine core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

methyl 5-formylpyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3.ClH/c1-12-8(11)7-3-2-6(5-10)4-9-7;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHLDZGEWRIFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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